molecular formula C24H16F2N4O2S B2435727 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034275-09-5

3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2435727
CAS RN: 2034275-09-5
M. Wt: 462.47
InChI Key: QXDZEJJPZOKKBT-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16F2N4O2S and its molecular weight is 462.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Antimicrobial and Antifungal Properties : Compounds related to 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one demonstrate significant antimicrobial activities. For instance, Yan et al. (2016) synthesized novel quinazolinone derivatives with antimicrobial properties, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing some commercial bactericides (Yan et al., 2016).

  • Antibacterial Activity : A series of similar compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, notably M. smegmatis (Menteşe et al., 2015).

Biological Activity

  • Antipsychotic and Anticonvulsant Activities : Kaur et al. (2010) reported that similar quinazolinone derivatives were screened for their antipsychotic and anticonvulsant activities (Kaur et al., 2010).

  • Anti-HIV Agents : Novel quinolone derivatives, related to the compound , have shown potential as anti-HIV agents. Parizadeh et al. (2018) found that these compounds, especially those with specific substitutions, demonstrated promising anti-HIV activity (Parizadeh et al., 2018).

  • Analgesic and Anti-Inflammatory Activities : Quinazolin-4-one derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities in animal models. Dewangan et al. (2017) found that specific derivatives showed potent activities in these regards (Dewangan et al., 2017).

  • Anticancer Evaluation : Deep et al. (2013) synthesized quinazolin-4-one derivatives and evaluated them for their anticancer potentials, finding notable effectiveness against human colon cancer cells (Deep et al., 2013).

Synthesis and Characterization

  • Efficient Synthesis Approaches : Moghimi et al. (2013) developed efficient approaches for synthesizing a series of quinazolinone derivatives, demonstrating the versatility and potential of these compounds in various applications (Moghimi et al., 2013).

  • Photochemical Synthesis Methodology : Buscemi et al. (2004) described a photochemical methodology for preparing fluorinated quinazolin-4-ones, highlighting an innovative approach to synthesizing these compounds (Buscemi et al., 2004).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O2S/c25-16-11-9-15(10-12-16)13-30-23(31)18-6-2-4-8-20(18)27-24(30)33-14-21-28-22(29-32-21)17-5-1-3-7-19(17)26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDZEJJPZOKKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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